molecular formula C10H9NO B13660299 1-(Indolizin-7-yl)ethanone

1-(Indolizin-7-yl)ethanone

Cat. No.: B13660299
M. Wt: 159.18 g/mol
InChI Key: VWCNZNKQAXHOAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-pyridylacetate with benzophenones under iodine-catalyzed conditions can yield indolizine derivatives . Another method involves the use of transition metal-catalyzed reactions and oxidative coupling .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolizin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Uniqueness: 1-(Indolizin-7-yl)ethanone is unique due to its specific substitution pattern on the indolizine ring, which imparts distinct chemical and biological properties. Its derivatives, such as Y08197, have shown promising results in inhibiting specific protein targets, making them valuable in therapeutic research .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-indolizin-7-ylethanone

InChI

InChI=1S/C10H9NO/c1-8(12)9-4-6-11-5-2-3-10(11)7-9/h2-7H,1H3

InChI Key

VWCNZNKQAXHOAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CN2C=C1

Origin of Product

United States

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